(2,3-diméthylphényl)thiourée

Vue d'ensemble

Description

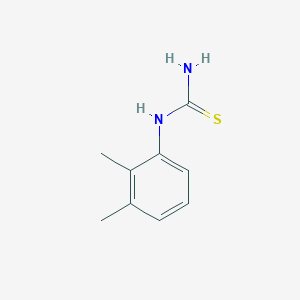

2,3-Dimethylphenylthiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S It is a derivative of thiourea, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions

Applications De Recherche Scientifique

2,3-Dimethylphenylthiourea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine: Research indicates its potential as an antitumor and antiviral agent, making it a candidate for drug development.

Industry: It can be used in the production of dyes, elastomers, and other materials.

Mécanisme D'action

Target of Action

Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission.

Mode of Action

It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . For instance, they can inhibit the activity of G6Pase, an enzyme involved in glucose metabolism .

Biochemical Pathways

The inhibition of these enzymes by (2,3-dimethylphenyl)thiourea can affect several biochemical pathways. For example, the inhibition of G6Pase can impact glucose metabolism, potentially leading to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .

Pharmacokinetics

The pharmacokinetics of thiourea derivatives, including (2,3-dimethylphenyl)thiourea, involve their absorption, distribution, metabolism, and excretion (ADME). One study found that thiourea derivatives exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness . .

Result of Action

The inhibition of target enzymes by (2,3-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For example, the inhibition of G6Pase can lead to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,3-dimethylphenyl)thiourea. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with target enzymes . .

Analyse Biochimique

Biochemical Properties

Thioureas, a class of compounds to which 2,3-Dimethylphenylthiourea belongs, are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This suggests that 2,3-Dimethylphenylthiourea may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Based on the known chemistry of thioureas, it is possible that 2,3-Dimethylphenylthiourea exerts its effects at the molecular level through oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenylthiourea can be synthesized through the reaction of 2,3-dimethylaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows:

- Dissolve 2,3-dimethylaniline in a suitable solvent such as ethanol.

- Add thiocyanate and an acid catalyst, such as hydrochloric acid.

- Heat the reaction mixture under reflux conditions for several hours.

- Cool the mixture and filter the precipitated product.

- Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylphenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Varied products depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Thiourea: The parent compound, with a simpler structure and broader range of applications.

Phenylthiourea: Similar structure but without the methyl substitutions, leading to different reactivity and applications.

N,N’-Dimethylthiourea: Another derivative with different substitution patterns, affecting its chemical properties and uses.

Uniqueness: 2,3-Dimethylphenylthiourea is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.

Activité Biologique

2,3-Dimethylphenylthiourea (DMPTU) is an organosulfur compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, effects on various biological targets, and relevant case studies that highlight its potential applications.

Chemical Overview

- Molecular Formula : C₉H₁₂N₂S

- CAS Number : 55752-58-4

- Structure : DMPTU is a derivative of thiourea, featuring two methyl groups at the 2 and 3 positions of the phenyl ring.

DMPTU has been identified as an inhibitor of several key enzymes involved in metabolic processes. Its biological activity is primarily attributed to the following mechanisms:

- Enzyme Inhibition : DMPTU inhibits enzymes such as:

The inhibition of these enzymes can lead to significant physiological effects, including modulation of blood glucose levels and potential antidiabetic effects.

Antidiabetic Activity

Recent studies have demonstrated that DMPTU exhibits potent antidiabetic properties. For instance, a study evaluated its efficacy against diabetes-associated enzymes and showed:

- Inhibition Rates :

- α-Amylase: Up to 85% inhibition.

- α-Glucosidase: Significant inhibition with an IC50 value of approximately 47.9 μM.

In vivo studies using streptozotocin-induced diabetic mice indicated that DMPTU significantly reduced blood glucose levels compared to standard treatments like glibenclamide .

Antitumor and Antiviral Potential

Research has also suggested that DMPTU may possess antitumor and antiviral properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines and may affect viral replication mechanisms, although further research is needed to establish these effects conclusively.

The biochemical properties of DMPTU include:

- Oxidation and Reduction Reactions : DMPTU can undergo oxidation to form sulfoxides or sulfones and can be reduced to corresponding amines, which may influence its biological activity.

- Stability Factors : The efficacy of DMPTU can be influenced by environmental conditions such as temperature and pH, which affect its stability and interaction with target enzymes.

Case Study 1: Enzyme Inhibition in Diabetic Models

A notable study involved testing DMPTU against diabetic models. The study demonstrated that treatment with DMPTU led to a decrease in blood glucose levels and improved glucose uptake in muscle cells. The results indicated a strong correlation between DMPTU administration and enhanced insulin sensitivity through PTP1B inhibition .

Case Study 2: Synergistic Effects with Other Compounds

Another research project explored the synergistic effects of DMPTU when combined with other compounds. It was found that certain combinations exhibited enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTKXIMDQWHJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398682 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55752-58-4 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular structure of (2,3-dimethylphenyl)thiourea and how is it typically characterized?

A1: (2,3-dimethylphenyl)thiourea, also known as 1-(2,3-dimethylphenyl)thiourea or 2,3-Dimethylphenylthiourea, features a thiourea group (-CSNH2) attached to a 2,3-dimethylphenyl ring. This structure is confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy. [] The compound exhibits characteristic IR absorption bands corresponding to the various functional groups present. For instance, the presence of the thiourea moiety is indicated by the C=S and N-H stretching vibrations. []

Q2: Why is the study of (2,3-dimethylphenyl)thiourea and its derivatives relevant in coordination chemistry?

A2: (2,3-dimethylphenyl)thiourea and its derivatives, like N-(2-methylphenyl), N’-(2,3-dimethylphenyl)thiourea (H2L1), can act as bidentate ligands. [] This means they can bind to a single central metal atom through two donor atoms, in this case, the sulfur atom of the thiourea group and the nitrogen atom. This ability to form complexes with transition metals like Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II) makes them interesting for investigation in coordination chemistry. []

Q3: How does the conformation of (2,3-dimethylphenyl)thiourea derivatives influence their crystal structure?

A3: Research on similar molecules, such as 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, provides insights. [, ] The conformation of these derivatives, particularly the dihedral angle between the phenyl rings, significantly impacts their crystal packing. For example, in 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, the dihedral angle is 14.88 (4)°, while in 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, it is 50.18 (5)°. [, ] These differences in conformation result in different intermolecular interactions, affecting the overall arrangement of molecules within the crystal lattice.

Q4: What types of intermolecular interactions are commonly observed in crystal structures containing (2,3-dimethylphenyl)thiourea derivatives?

A4: Studies on related compounds highlight the significance of hydrogen bonding. For instance, both 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea exhibit intramolecular N—H⋯O hydrogen bonds, stabilizing their molecular conformations. [, ] Additionally, intermolecular N—H⋯S hydrogen bonds are crucial in forming centrosymmetric dimers in the crystal structures. [, ] These hydrogen bonding patterns contribute to the stability and packing arrangements observed in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.